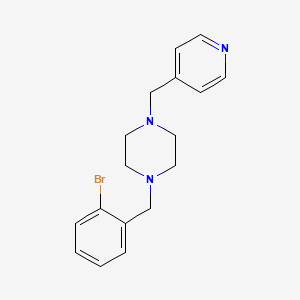
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol is a chemical compound characterized by the presence of an adamantyl group, a hydroxyimino group, and a propanol backbone The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol typically involves the reaction of an adamantyl-containing precursor with appropriate reagents to introduce the hydroxyimino and propanol functionalities. One common method involves the use of adamantyl ketone, which undergoes oximation to form the hydroxyimino group, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The choice of reagents, solvents, and catalysts is critical in scaling up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to halogenated or other substituted derivatives.
科学的研究の応用
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The adamantyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Adamantylamine: Contains an adamantyl group and an amine functionality.
1-Adamantanol: Contains an adamantyl group and a hydroxyl group.
1-Adamantylmethanol: Contains an adamantyl group and a methanol group.
Uniqueness
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol is unique due to the presence of both the hydroxyimino and propanol functionalities, which confer distinct chemical and physical properties
特性
IUPAC Name |
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(15)12(14-16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11,15-16H,2-7H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCGGQBNJVMVRD-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
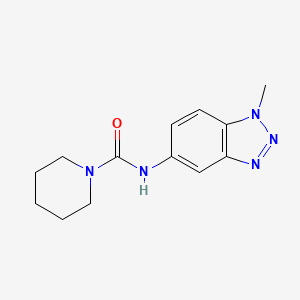
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
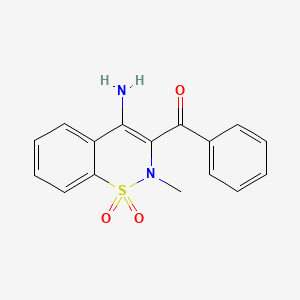
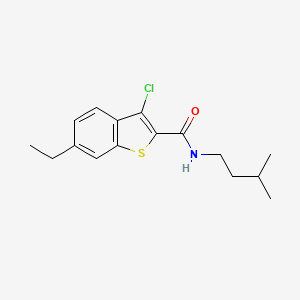
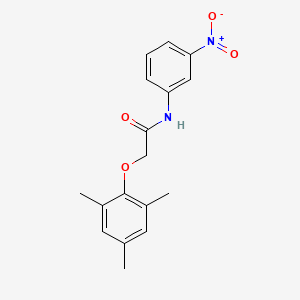
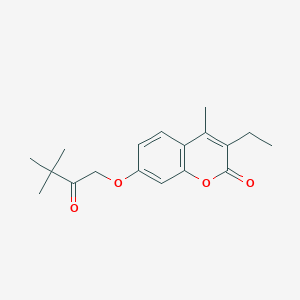
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B5771656.png)
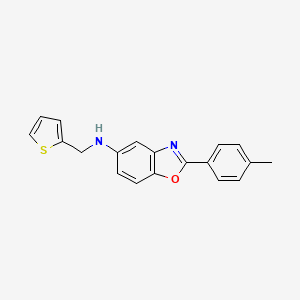
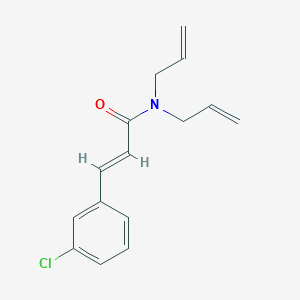
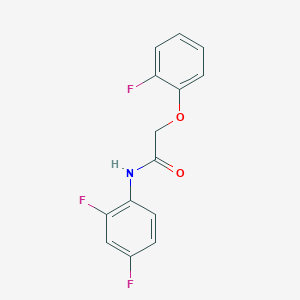
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
